molecular formula C10H14Cl2N2O8 B12283515 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate

Cat. No.: B12283515
M. Wt: 361.13 g/mol
InChI Key: YVNQUFIXEFYECT-UHFFFAOYSA-M
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Description

The compound 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine, in combination with perchloric acid (HClO₄) and perchlorate (ClO₄⁻), is a structurally complex molecule. The organic component features a pyridine ring linked to a methyl-substituted pyrrolium moiety, suggesting applications in neuropharmacology. Perchloric acid and its conjugate base, perchlorate, contribute to the compound’s stability and reactivity, though their roles in its biological activity remain unclear.

Perchloric acid (HClO₄) is a superacid with a molecular weight of 100.46 g/mol, melting point of -17°C, and boiling point of 203°C. It is hygroscopic, forming a 72.5% azeotrope with water, and is widely used in explosives, metal plating, and ammonium perchlorate synthesis for rocket fuel. Perchlorate (ClO₄⁻) is a strong oxidizer, often employed in industrial and laboratory settings.

Properties

Molecular Formula

C10H14Cl2N2O8

Molecular Weight

361.13 g/mol

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate

InChI

InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1

InChI Key

YVNQUFIXEFYECT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolinium salts. One common method includes the condensation of pyridine with 1-methyl-3,4-dihydro-2H-pyrrole under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as perchloric acid to facilitate the formation of the pyrrolinium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolinium ion back to the pyrrole form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
One of the primary applications of this compound lies in the field of neuropharmacology. Its structural similarity to nicotine allows it to interact with nicotinic acetylcholine receptors. Research has indicated that derivatives of this compound can enhance cognitive functions and exhibit neuroprotective properties.

Case Study: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine derivatives in enhancing memory retention in animal models. The administration of this compound showed improved performance in maze tests, indicating its efficacy as a cognitive enhancer .

Electrochemistry

Electrochemical Sensors
The compound has been utilized in the development of electrochemical sensors due to its ability to undergo redox reactions. Its application in sensors for detecting neurotransmitters has been particularly noteworthy.

Data Table: Sensor Performance Metrics

Sensor TypeDetection LimitSensitivityResponse Time
Pyridine-based Sensor10 nM0.5 µA/nM5 seconds
Conventional Sensor50 nM0.1 µA/nM10 seconds

Materials Science

Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and conductivity. The addition of pyridine derivatives has shown improvements in mechanical properties and electrical conductivity.

Case Study: Conductive Polymers
Research conducted at a leading university demonstrated that incorporating this compound into polyaniline matrices resulted in a significant increase in electrical conductivity, making it suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific molecular pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison of Perchloric Acid with Similar Compounds

Perchloric Acid vs. Sulfuric Acid (H₂SO₄) and Nitric Acid (HNO₃)
Property Perchloric Acid (HClO₄) Sulfuric Acid (H₂SO₄) Nitric Acid (HNO₃)
Acid Strength Stronger than H₂SO₄ and HNO₃ Weaker than HClO₄ Weaker than HClO₄
Oxidizing Power Increases with concentration and temperature Moderate; less reactive at lower temps Strong oxidizer, especially when concentrated
Applications Rocket fuel, explosives, metal plating Industrial catalysis, batteries Fertilizers, explosives
Safety Hazards Explosive when >72.5% concentration; requires specialized fume hoods Corrosive, but less volatile Corrosive, releases toxic NOₓ gases

Key Findings :

  • Perchloric acid is uniquely hazardous due to its explosivity at high concentrations (>72.5%) and need for washdown fume hoods.
  • Unlike sulfuric acid, HClO₄ forms unstable anhydrides when distilled under vacuum.
  • Mixtures of HClO₄ with nitric acid are safer for oxidation reactions than HClO₄-sulfuric acid combinations.
Perchlorate (ClO₄⁻) vs. Nitrate (NO₃⁻) and Sulfate (SO₄²⁻)
Property Perchlorate (ClO₄⁻) Nitrate (NO₃⁻) Sulfate (SO₄²⁻)
Oxidizing Capacity Stronger than NO₃⁻ and SO₄²⁻ Moderate oxidizer Weak oxidizer
Stability Highly stable in aqueous solutions Reactive under heat/acidic conditions Stable except under reducing conditions
Environmental Impact Persistent groundwater contaminant Eutrophication contributor Low toxicity, but high salinity

Key Findings :

  • Perchlorate’s stability and strong oxidizing power make it ideal for pyrotechnics but problematic in environmental contamination.
  • Nitrate’s reactivity is more temperature-dependent, while sulfate is rarely used as an oxidizer.

Comparison of the Organic Component with Similar Compounds

However:

  • Structural analogs: and describe pyridine derivatives with triazole or carboxamide substituents, but none share the pyrrolium linkage.
  • Functional analogs: notes its antidepressant activity (IC₅₀ = 2 nM), which is comparable to selective serotonin reuptake inhibitors (SSRIs) in potency.

Data Tables

Table 1: Physical Properties of Perchloric Acid
Property Value
Molecular Weight 100.46 g/mol
Melting Point -17°C
Boiling Point 203°C
Density (20°C) 1.768 g/cm³
Azeotrope with Water 72.5% HClO₄

Biological Activity

The compound 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate , with CAS Number 71014-67-0, is a derivative of pyridine and pyrrole that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅Cl₂DN₂O₈
  • Molecular Weight : 364.155 g/mol
  • Structure : The compound features a pyridine ring fused with a pyrrole moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, a structural isomer related to the compound of interest, exhibit a broad spectrum of biological activities. These include:

  • Analgesic and Sedative Effects : Compounds in this class have shown efficacy in treating pain and inducing sedation, making them candidates for pain management therapies .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain pyrrolo[3,4-c]pyridines can inhibit the growth of ovarian and breast cancer cells while exhibiting limited toxicity to non-cancerous cells .
  • Antimicrobial Properties : Research has highlighted the potential of these compounds in combating bacterial and fungal infections. For example, Mannich bases derived from pyrrolo[3,4-c]pyridine showed moderate activity against Staphylococcus aureus and Candida albicans .

The biological activity of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine is thought to be mediated through several mechanisms:

  • Receptor Interaction : Many derivatives interact with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors), influencing neural signaling pathways.
  • Inhibition of Enzymatic Activity : Some compounds may inhibit enzymes involved in tumor progression or inflammation, thereby exerting their therapeutic effects.
  • Modulation of Cellular Pathways : The ability to influence cellular pathways related to apoptosis and cell proliferation has been noted in several studies .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Peterson et al. (1987)Pyrrolo[3,4-c]pyridine derivativesAntitumorSignificant cytotoxicity against cancer cell lines was observed .
Kalai et al. (2020)3-(1-methyl-3,4-dihydro-pyrrolidinyl)-pyridineAnalgesicDemonstrated analgesic properties comparable to established pain relievers .
Wojcicka et al. (2021)Mannich bases of pyrrolo derivativesAntimicrobialModerate inhibition of bacterial growth was reported .

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